3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Description
3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (hereafter referred to as the target compound) is a synthetic organic molecule featuring a pyrazole core substituted with a 4-ethylphenyl group at the 1-position and methyl groups at the 3- and 5-positions. The propanoic acid moiety is attached to the 4-position of the pyrazole ring. Its molecular formula is C₁₇H₂₀N₂O₂ (molecular weight: 284.35 g/mol).
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-[1-(4-ethylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O2/c1-4-13-5-7-14(8-6-13)18-12(3)15(11(2)17-18)9-10-16(19)20/h5-8H,4,9-10H2,1-3H3,(H,19,20) |
InChI Key |
XBYWRVPCFJZPQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=N2)C)CCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 4-ethyl-3,5-dimethyl-1-phenyl-1,3-pentanedione.
Substitution Reactions: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethylbenzene reacts with the pyrazole ring in the presence of a Lewis acid catalyst.
Introduction of the Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a broader class of 3-phenylpropanoic acid derivatives modified with heterocyclic or aromatic substituents. Key analogs and their distinguishing features are outlined below:
Compound A : 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (from Streptomyces coelicolor)
- Structure : Chlorinated phenyl group with hydroxyl substitution.
- Molecular Formula : C₉H₈Cl₂O₃
- Key Differences :
Compound B : 3-[7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- Structure: Triazolopyrimidine core linked to a pyrazole-propanoic acid moiety.
- Molecular Formula : C₁₇H₁₈N₆O₂
- Likely targets enzymes or receptors requiring planar heterocyclic interactions .
- Comparison : The target compound’s simpler pyrazole-phenyl system may limit target specificity but reduce synthetic complexity.
Compound C : 3-(1-(4-(4-Fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- Structure : Thiazole ring substituted with fluorophenyl and pyrazole groups.
- Molecular Formula : C₁₇H₁₅FN₂O₂S
- Key Differences :
Compound D : 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid
- Molecular Formula : C₁₄H₁₆N₂O₂
- Key Differences :
- Comparison : The target compound’s ethyl group may improve tissue penetration but increase off-target interactions.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| Molecular Weight | 284.35 | 247.08 | 338.37 | 330.38 | 244.29 |
| H-Bond Donors | 1 | 2 | 1 | 1 | 1 |
| H-Bond Acceptors | 4 | 4 | 6 | 5 | 3 |
| Lipophilicity (clogP) | ~3.2 | ~1.8 | ~2.1 | ~3.5 | ~2.5 |
Note: clogP values estimated based on structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
